1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride
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Overview
Description
1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by a phenyl group attached to the nitrogen atom of a tetrahydroisoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride typically involves the following steps:
Formation of N-(2-phenethyl)benzamide: This is achieved by reacting benzoyl chloride or benzoic acid with phenethylamine in the presence of an alkali metal hydroxide in water.
Cyclization to 1-Phenyl-3,4-dihydroisoquinoline: The N-(2-phenethyl)benzamide is then mixed with phosphorus pentoxide, phosphorus trichloride, and a benzene solvent, followed by heating.
Reduction to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: The 1-Phenyl-3,4-dihydroisoquinoline is further reacted with an alcohol solvent and hydroboron to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, reducing costs, and minimizing environmental impact by avoiding the use of organic solvents and simplifying post-reaction treatments .
Chemical Reactions Analysis
1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like hydroboron, and various halogenated compounds for substitution reactions . The major products formed from these reactions are often derivatives of tetrahydroisoquinoline with different functional groups attached.
Scientific Research Applications
1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. It can inhibit monoamine oxidase (MAO) activity, thereby affecting the catabolism of neurotransmitters like dopamine . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have neuroprotective effects and potential therapeutic benefits for neurodegenerative diseases .
Comparison with Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: This compound lacks the phenyl group and has different biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound has a methyl group instead of a phenyl group and exhibits different pharmacological properties.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: This compound has a benzyl group and is known for its neuroprotective effects.
Properties
Molecular Formula |
C15H15ClN- |
---|---|
Molecular Weight |
244.74 g/mol |
IUPAC Name |
1-phenyl-1,2,3,4-tetrahydroisoquinoline;chloride |
InChI |
InChI=1S/C15H15N.ClH/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h1-9,15-16H,10-11H2;1H/p-1 |
InChI Key |
CPJJLGSNPKSIJC-UHFFFAOYSA-M |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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